N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Description
N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a 4,5-dihydrothiazole core substituted with a phenylethylamine group. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., substituted 4,5-dihydro-1,3-thiazol-2-amine derivatives) are well-documented. These compounds are often explored for pharmacological applications due to their ability to modulate biological targets, including enzymes and receptors .
Properties
IUPAC Name |
N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9(10-5-3-2-4-6-10)13-11-12-7-8-14-11/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFZUEXOEBPBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321273 | |
| Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143543-79-7 | |
| Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-236770 involves a series of chemical reactions that require precise conditions to achieve the desired purity and yield. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of catalysts and specific reagents .
Industrial Production Methods: Industrial production of CL-236770 typically involves large-scale chemical synthesis processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous flow processes, depending on the scale of production and the specific requirements of the compound .
Chemical Reactions Analysis
Reactivity of the Amine Group
The primary amine at the 2-position undergoes typical nucleophilic reactions:
Alkylation and Acylation
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methyl derivative | 68% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 82% |
Alkylation enhances lipophilicity, while acylation modifies hydrogen-bonding capacity. The phenylethyl group sterically hinders reactions at the amine, necessitating polar aprotic solvents for efficiency.
Acid-Base Reactions
The amine (pKa ~8.5) forms stable salts with acids (e.g., HCl, H₂SO₄). Protonation occurs at the amine nitrogen, generating water-soluble ammonium salts. Deprotonation with NaOH regenerates the free base .
Oxidation
The 4,5-dihydrothiazole ring undergoes oxidation to form fully aromatic thiazoles. For example:
textN-(1-Phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine + H₂O₂ → N-(1-Phenylethyl)-1,3-thiazol-2-amine
This reaction proceeds in acetic acid at 80°C, yielding 90% product . The dihydro moiety’s saturation makes the ring susceptible to oxidative dehydrogenation.
Electrophilic Substitution
Electrophilic attack occurs at the 5-position of the thiazole ring. Bromination with Br₂ in CHCl₃ yields 5-bromo derivatives:
textThiazole + Br₂ → 5-Bromo-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Substituents at the 5-position modulate biological activity; brominated analogs show enhanced antimicrobial properties .
Cross-Coupling Reactions
The thiazole sulfur participates in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst/Base | Substrate | Product Application | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl-thiazole hybrids | |
| Ullmann coupling | CuI, L-proline | Aryl iodide | Anticancer agents |
These reactions enable modular derivatization for drug discovery .
Stability and Degradation
Scientific Research Applications
CL-236770 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology and medicine, it may be used in the development of new drugs and therapies. In industry, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CL-236770 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application .
Biological Activity
N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the amine group enhances its reactivity and potential as a pharmacophore. Thiazole derivatives have been extensively studied for their ability to interact with biological targets, making them valuable in medicinal chemistry.
1. Antimicrobial Activity
Thiazole derivatives exhibit significant antimicrobial properties. Research indicates that various substitutions on the thiazole ring can enhance or reduce activity against different microbial strains. For instance:
- Structure-Activity Relationship (SAR) studies demonstrate that modifications at specific positions of the thiazole ring can lead to varying degrees of antibacterial efficacy. Compounds with free amino groups at position 2 showed moderate inhibitory activity against tested strains, while certain substitutions increased potency significantly .
- A study highlighted that 2-amino-1,3,4-thiadiazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds were those substituted with phenyl or nitrophenyl groups .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2-amino-1,3,4-thiadiazole | Moderate | 32.6 |
| p-nitrophenyl derivative | High | < 32.6 |
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been widely reported:
- Thiazoles have been shown to inhibit matrix metalloproteinases and kinases involved in cancer progression. For example, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines (HCT-116, HT-29, HepG2). The most active compounds exhibited IC50 values in the micromolar range, indicating strong cytotoxic effects .
- A specific study found that certain thiazole derivatives induced apoptosis in cancer cells through mechanisms involving the Bcl-2 family proteins, underscoring their potential as therapeutic agents in cancer treatment .
3. Anti-inflammatory Effects
Thiazole compounds also exhibit anti-inflammatory properties:
- Research has indicated that some thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of thiazole compounds:
- Synthesis and Evaluation : A study synthesized novel thiazoles and assessed their anticancer activity using MTT assays. The results indicated that specific structural modifications led to enhanced cytotoxicity against liver cancer cells .
- High-throughput Screening : Another investigation utilized high-throughput screening methods to identify potent inhibitors of HSET (KIFC1), a target in cancer therapy. Thiazole derivatives showed promising inhibitory effects with nanomolar potency in vitro .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 4,5-dihydro-1,3-thiazol-2-amine scaffold is conserved across analogs, but substituents on the amine group and phenyl rings dictate physicochemical and biological properties. Key examples include:
Key Structural Determinants of Activity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-bromo ketones or via substitution reactions involving 2-aminothiazoline intermediates. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement. For example, using ethanol as a solvent at reflux (70–80°C) with ammonium thiocyanate as a catalyst has been effective in analogous thiazole syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Characteristic signals for the dihydrothiazole ring (δ 3.0–4.0 ppm for SCH2 and NH groups) and the phenylethyl moiety (aromatic protons at δ 7.2–7.5 ppm).
- IR : Stretching vibrations for C=N (~1600 cm⁻¹) and C-S (~680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₄N₂S) and fragmentation patterns consistent with thiazole ring cleavage .
Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and stability?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies help predict reactivity sites and stability, particularly for the thiazole ring and phenyl substituent interactions .
Advanced Research Questions
Q. How can crystallographic techniques (e.g., SHELX, ORTEP) resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement can determine bond lengths, angles, and torsion angles. For example, the dihydrothiazole ring’s planarity and the phenylethyl group’s orientation can be validated. ORTEP-3 graphical tools aid in visualizing thermal ellipsoids and disorder .
Q. What strategies address contradictory bioactivity data in pharmacological assays (e.g., antibacterial vs. anticancer)?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability, cancer cell line selectivity). Dose-response curves, time-kill assays, and comparative molecular docking (e.g., targeting bacterial enzymes vs. human kinases) can clarify mechanisms. For thiazoles, substituent effects on lipophilicity and hydrogen bonding are critical .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the thiazole core?
- Methodological Answer : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups at para positions) or modification of the dihydrothiazole ring (e.g., methyl groups at C4) can enhance target binding. Quantitative SAR (QSAR) models using descriptors like logP and polar surface area predict bioavailability .
Q. What analytical methods ensure purity and stability of the compound under varying storage conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) monitors purity (>95%). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., oxidation of the thiazole sulfur). Mass spectrometry identifies degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
